3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL 3,4,5-TRIMETHOXYBENZOATE
Overview
Description
3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound that features a benzisothiazole moiety and a trimethoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL 3,4,5-TRIMETHOXYBENZOATE typically involves the following steps:
Formation of the Benzisothiazole Moiety: The benzisothiazole ring can be synthesized by reacting 2-mercaptobenzoic acid with diphenyl phosphoryl azide.
Attachment of the Aminopropyl Group: The aminopropyl group is introduced through a nucleophilic substitution reaction, where the benzisothiazole moiety reacts with 3-aminopropylamine under controlled conditions.
Esterification with Trimethoxybenzoic Acid: The final step involves the esterification of the aminopropyl-benzisothiazole intermediate with 3,4,5-trimethoxybenzoic acid using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzisothiazole moiety can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group in the benzisothiazole ring can yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL 3,4,5-TRIMETHOXYBENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzisothiazole moiety can bind to enzymes or receptors, modulating their activity. The trimethoxybenzoate group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazol-3(2H)-one: Known for its antimicrobial properties.
4H-1,2,4-Benzothiadiazine-1,1-dioxide: Exhibits antihypertensive and antidiabetic activities.
Indole Derivatives: Possess a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL 3,4,5-TRIMETHOXYBENZOATE is unique due to its combination of a benzisothiazole moiety and a trimethoxybenzoate group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 3,4,5-trimethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7S/c1-26-15-11-13(12-16(27-2)18(15)28-3)20(23)29-10-6-9-21-19-14-7-4-5-8-17(14)30(24,25)22-19/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQXERVMWASECI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN=C2C3=CC=CC=C3S(=O)(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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